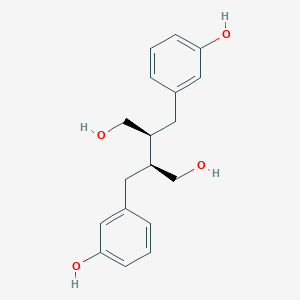
(+)-Enterodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Enterodiol: is a lignan, a type of phytoestrogen found in various plant-based foods, particularly in flaxseeds, sesame seeds, and whole grains. It is a metabolite produced by the intestinal microbiota from plant lignans such as secoisolariciresinol diglucoside. As a phytoestrogen, this compound exhibits estrogen-like activity, which has implications for human health, particularly in hormone-related conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Enterodiol typically involves the microbial transformation of plant lignans. One common method is the fermentation of secoisolariciresinol diglucoside by intestinal bacteria, which converts it into this compound. This biotransformation process is influenced by factors such as the composition of the gut microbiota and dietary intake of lignan-rich foods.
Industrial Production Methods: Industrial production of this compound can be achieved through controlled fermentation processes using specific bacterial strains known to metabolize plant lignans efficiently. These processes are optimized to maximize yield and purity of the compound, ensuring its suitability for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Enterodiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form enterolactone, another lignan with similar biological activity.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Enterolactone: Formed through oxidation of this compound.
Various derivatives: Depending on the specific substitution reactions, a range of derivatives with different functional groups can be synthesized.
Applications De Recherche Scientifique
Chemistry: In chemistry, (+)-Enterodiol is studied for its potential as a precursor for synthesizing other bioactive compounds. Its unique structure and reactivity make it a valuable compound for developing new materials and pharmaceuticals.
Biology: In biological research, this compound is investigated for its role in modulating hormone activity. Its estrogen-like effects are of particular interest in studies related to hormone-dependent cancers, such as breast and prostate cancer.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with estrogen receptors makes it a candidate for hormone replacement therapy and other hormone-related treatments.
Industry: In the industrial sector, this compound is used in the development of functional foods and dietary supplements. Its health benefits, particularly in relation to hormone balance and cancer prevention, make it a valuable ingredient in health products.
Mécanisme D'action
The mechanism of action of (+)-Enterodiol involves its interaction with estrogen receptors in the body. It can bind to both estrogen receptor alpha and estrogen receptor beta, mimicking the effects of natural estrogens. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and gene expression. The compound’s antioxidant properties also contribute to its biological effects, protecting cells from oxidative stress and damage.
Comparaison Avec Des Composés Similaires
Enterolactone: Another lignan metabolite with similar estrogen-like activity.
Secoisolariciresinol: A precursor lignan found in plants that is converted to (+)-Enterodiol by intestinal bacteria.
Matairesinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness: this compound is unique in its specific structure and the particular pathways it influences. While similar compounds like enterolactone and matairesinol also exhibit estrogen-like activity, this compound’s distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique biological effects.
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2S,3S)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1 |
Clé InChI |
DWONJCNDULPHLV-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)C[C@H](CO)[C@H](CC2=CC(=CC=C2)O)CO |
SMILES canonique |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
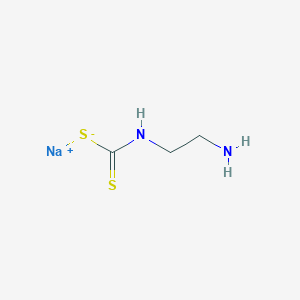
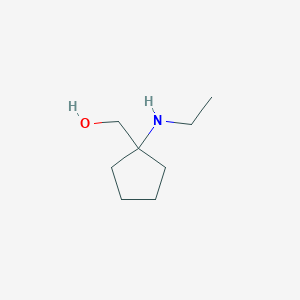
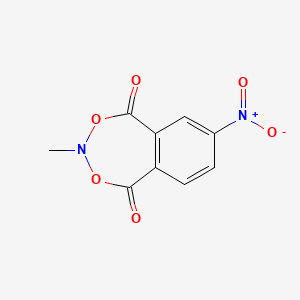


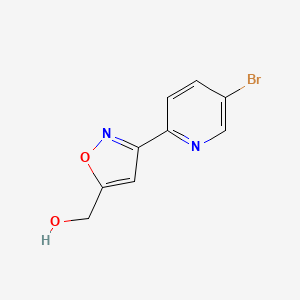
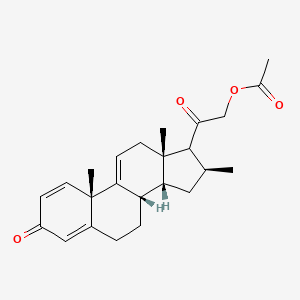

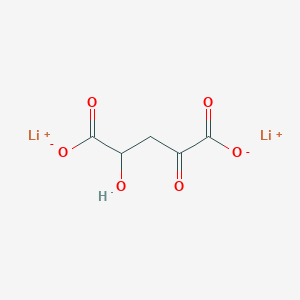
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
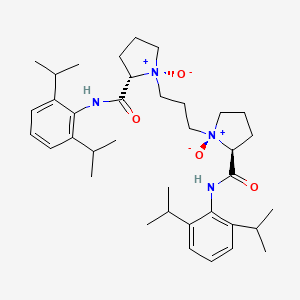
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

